molecular formula C7H8N2O3S B15222632 N-(Pyridin-2-ylsulfonyl)acetamide

N-(Pyridin-2-ylsulfonyl)acetamide

Cat. No.: B15222632
M. Wt: 200.22 g/mol
InChI Key: GTEFPWHZDZTLEM-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylsulfonyl)acetamide is a sulfonamide-containing acetamide derivative featuring a pyridine ring substituted with a sulfonyl (-SO₂-) group at the 2-position, linked to an acetamide moiety. These compounds are typically synthesized via sulfonylation reactions, where pyridine derivatives are functionalized with sulfonyl groups before coupling with acetamide precursors .

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

N-pyridin-2-ylsulfonylacetamide

InChI

InChI=1S/C7H8N2O3S/c1-6(10)9-13(11,12)7-4-2-3-5-8-7/h2-5H,1H3,(H,9,10)

InChI Key

GTEFPWHZDZTLEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-2-ylsulfonyl)acetamide typically involves the reaction of pyridine-2-sulfonyl chloride with acetamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Pyridin-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

N-(Pyridin-2-ylsulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Pyridin-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

The pyridine ring’s substitution pattern significantly influences physicochemical and biological properties:

  • 2-(5-Nitropyridine-2-sulfonyl)acetamides () feature a nitro (-NO₂) group at the 5-position, which may improve electron-withdrawing effects and reactivity in further substitutions.

Sulfonyl vs. Sulfanyl Linkages

The choice between sulfonyl (-SO₂-) and sulfanyl (-S-) linkages alters electronic and steric profiles:

  • Sulfanyl groups (e.g., in N-(5-chloropyridin-2-yl)-2-[(pyridin-2-yl)sulfanyl]acetamide ()) reduce polarity, favoring membrane permeability in biological systems .

Heterocyclic Additions

Incorporation of additional heterocycles expands functional diversity:

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () includes a dimethylpyrimidine ring, increasing MW (unreported in evidence) and enabling π-π stacking interactions critical for crystallinity .
  • 2-(Pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide () combines pyridine and thiazole rings, creating a planar structure (MW: 251.33) suitable for targeting enzymatic active sites .

Molecular and Structural Data

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N-(5-Chloropyridin-2-yl)-2-[(pyridin-2-yl)sulfanyl]acetamide 5-Cl on pyridine, sulfanyl linkage C₁₂H₁₀ClN₃OS ~281.7 Enhanced lipophilicity
2-(Pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole ring, sulfanyl linkage C₁₀H₉N₃OS₂ 251.33 Planar structure for enzyme targeting
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Dimethylpyrimidine, 4-Me pyridine C₁₃H₁₅N₅OS 297.36 Crystalline solid (X-ray confirmed)
2-(Pyridin-2-ylsulfanyl)-N-(4-{4-[2-(pyridin-2-ylsulfanyl)-acetylamino]-benzoyl}-phenyl)-acetamide Bis-sulfanyl, benzoyl group C₂₇H₂₂N₄O₃S₂ 514.62 High MW, potential polymer precursor

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